N-L-alanyl-L-serine trifluoroacetate can be classified as a dipeptide derivative, specifically a modified amino acid. The trifluoroacetate component serves as a counterion that enhances the solubility and stability of the compound in various solvents. This classification places it within the broader category of amino acid derivatives, which are often utilized in peptide synthesis and medicinal chemistry.
The synthesis of N-L-alanyl-L-serine trifluoroacetate typically involves solid-phase peptide synthesis (SPPS) or solution-phase synthesis techniques.
The choice of protecting groups for the amino acids during synthesis is crucial. Commonly used protecting groups include Fmoc (Fluorenylmethyloxycarbonyl) for the amine functionalities and tBu (tert-butyl) for side-chain protection. The removal of these protecting groups is typically achieved through mild acidic or basic conditions.
N-L-alanyl-L-serine trifluoroacetate has a specific molecular structure characterized by:
N-L-alanyl-L-serine trifluoroacetate can participate in several chemical reactions typical for amino acids and peptides:
The stability of N-L-alanyl-L-serine trifluoroacetate under various pH conditions makes it suitable for biochemical applications where pH fluctuations occur.
The mechanism of action for N-L-alanyl-L-serine trifluoroacetate primarily relates to its role in biochemical pathways involving protein synthesis and modulation of cellular responses.
Research indicates that dipeptides can enhance cellular uptake of their constituent amino acids, potentially leading to increased bioavailability in physiological systems.
N-L-alanyl-L-serine trifluoroacetate has several applications in scientific research and industry:
The synthesis of N-L-alanyl-L-serine trifluoroacetate relies on precise peptide coupling techniques to minimize racemization and maximize yield. Carbodiimide-mediated methods using N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) remain prevalent, often enhanced by additives like 1-hydroxybenzotriazole (HOBt) to suppress epimerization at chiral centers. These additives form active esters, reducing the risk of racemization during activation of L-alanine’s carboxyl group [1] [3]. Mixed anhydride approaches—employing isobutyl chloroformate with N-methylmorpholine—offer rapid reaction kinetics (≤30 minutes) and are favored for industrial-scale reactions due to reagent cost-effectiveness. However, they require strict temperature control (–15°C to 0°C) to prevent diastereomer formation [2]. Enzymatic strategies using α-amino acid ester acyltransferases show promise for stereoselectivity but are limited by low throughput and challenges in recycling biocatalysts [4].
Table 1: Comparison of Coupling Methods for N-L-alanyl-L-serine
| Method | Reagents | Reaction Time | Racemization Risk | Yield Range | 
|---|---|---|---|---|
| Carbodiimide | DIC/HOBt, DCC/HOBt | 2–4 hours | Moderate | 70–85% | 
| Mixed Anhydride | Isobutyl chloroformate/NMM | 20–40 minutes | High without cooling | 75–90% | 
| Enzymatic | SsAet enzyme, AlaOMe | 4–12 hours | Negligible | 50–65% | 
Trifluoroacetate (TFA) salt formation occurs during final-stage purification, where TFA protonates the dipeptide’s N-terminus or side-chain functionalities, forming a stable crystalline salt. This process involves counterion exchange in acidic media, typically using TFA concentrations of 20–50% in dichloromethane. The strong electron-withdrawing nature of the trifluoromethyl group stabilizes the ionic pair via electrostatic interactions, enhancing the compound’s crystallinity and hygroscopic resistance [6]. Critical challenges include TFA’s corrosiveness and the potential for residual solvent entrapment. Scavengers like triisopropylsilane (TIS) minimize side reactions—such as tert-butylation or aspartimide formation—during deprotection in solid-phase synthesis [3] [9]. Lyophilization finalizes salt formation, yielding a white powder with >98% purity, confirmed by nuclear magnetic resonance (NMR) and ion chromatography [6].
Solid-Phase Synthesis (SPS) employs resins like 2-chlorotrityl chloride or Rink amide, enabling high-throughput assembly via Fmoc/tBu strategies. Serine’s side chain requires protecting groups such as tert-butyl ethers, while alanine utilizes Fmoc protection. SPS minimizes purification intermediates but faces aggregation in sequences >5 residues, necessitating backbone amide protectants (e.g., Hmb or pseudoproline serine derivatives) to improve solvation [3] [8] [9]. Diketopiperazine formation at the dipeptide stage is mitigated using trityl-based resins or in-situ neutralization protocols [9].
Solution-Phase Synthesis offers superior scalability for industrial batches, avoiding resin-derived impurities. However, it demands iterative purification after each coupling step, extending production timelines. Racemization during activation remains a concern, requiring chiral monitoring via HPLC [1] [2].
Table 2: Synthesis Route Comparison
| Parameter | Solid-Phase | Solution-Phase | 
|---|---|---|
| Cycle Efficiency | 90–95% per step | 80–88% per step | 
| Purification | Single final cleavage | After each coupling | 
| Scalability | Limited (≤1 kg) | High (multi-kg batches) | 
| Key Challenge | Aggregation/resin swelling | Solvent volume management | 
| Purity (Crude) | 70–80% | 85–92% | 
Orthogonal protection is essential for serine’s nucleophilic side chain and alanine’s α-amine. Serine commonly employs:
Alanine protection relies on:
For dipeptides involving aspartic acid or termini prone to cyclization, backbone protection with 2-hydroxy-4-methoxybenzyl (Hmb) groups prevents aspartimide formation and backbone aggregation. Pseudoproline serine derivatives disrupt hydrogen bonding during SPS, enhancing coupling efficiency [3] [9].
Scaling N-L-alanyl-L-serine trifluoroacetate involves three primary hurdles:
Table 3: Industrial Scalability Roadmap
| Challenge | Solution | Impact on Production | 
|---|---|---|
| High TFA Consumption | Scavenger-free cleavage; counterion exchange | 40% cost reduction | 
| Solvent Waste | Membrane concentration | 70% waste volume decrease | 
| Racemization | Biocatalytic coupling | Epimer content <0.5% | 
| Crystallization Yield | Seeded cooling crystallization | Purity >99.5%; yield >85% | 
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1